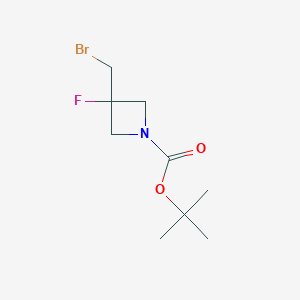

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEPSYXHSSWJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Strategic Importance

Four-membered nitrogen heterocycles, particularly azetidines, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their incorporation into drug candidates can significantly enhance physicochemical properties such as solubility and metabolic stability while providing novel three-dimensional exit vectors for structure-activity relationship (SAR) studies.[2] The strategic introduction of fluorine—a cornerstone of modern drug design—further modulates basicity, lipophilicity, and binding interactions.[3][4][5] This guide provides an in-depth, field-proven methodology for the synthesis and characterization of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a versatile and high-value building block for the synthesis of novel pharmaceutical agents. The synthetic pathway proceeds through the key intermediate, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, followed by a robust bromination protocol. This document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Synthetic Strategy & Workflow

The synthesis is designed as a two-step sequence starting from the commercially available or readily synthesized alcohol precursor. The overall strategy prioritizes robust, scalable, and well-understood chemical transformations.

Overall Synthetic Workflow:

Caption: High-level overview of the synthetic workflow.

Retrosynthetic Analysis

The target molecule is accessed by a direct functional group interconversion. The primary bromide is retrosynthetically disconnected to its corresponding primary alcohol. This precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, is a known compound that can be synthesized through various multi-step routes, often involving fluorination of a suitable azetidine precursor.[6] This guide focuses on the critical final bromination step.

Rationale for Chosen Bromination Method

The conversion of a primary alcohol to a primary bromide is a fundamental transformation. While reagents like phosphorus tribromide (PBr₃) are effective, they can generate strongly acidic byproducts (HBr), which may compromise the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The Appel reaction , utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), was selected for its exceptionally mild and neutral reaction conditions.[7][8][9] This method is highly reliable for primary and secondary alcohols and proceeds with a high degree of chemoselectivity, preserving sensitive functional groups.[9][10]

Mechanism of the Appel Reaction:

The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][11]

Caption: Simplified mechanism of the Appel bromination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

-

Materials & Reagents:

-

tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise over 15-20 minutes. Scientist's Note: This addition can be exothermic. Maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[12] Scientist's Note: The bicarbonate wash neutralizes any trace acidic species, further protecting the Boc group.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a clear oil or white solid.

-

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of a successfully synthesized sample.

| Parameter | Value | Interpretation |

| Yield | 75-90% | Typical for this Appel reaction protocol. |

| Appearance | Colorless oil to white solid | |

| Molecular Formula | C₉H₁₅BrFNO₂ | |

| Molecular Weight | 268.12 g/mol | |

| TLC Rf | ~0.4 (20% EtOAc/Hexanes) | Varies with exact conditions; product is less polar than the starting alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.2-4.0 (m, 4H): Corresponds to the two diastereotopic methylene protons (-CH₂) of the azetidine ring. The coupling to the fluorine atom will result in complex splitting patterns.

-

δ ~3.7 (d, JHF ≈ 20 Hz, 2H): The key signal for the bromomethyl group (-CH₂Br). The doublet arises from geminal coupling to the adjacent fluorine atom.

-

δ 1.45 (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -155 to -165 ppm (septet or multiplet): The chemical shift is characteristic of a tertiary alkyl fluoride.[13][14] The multiplicity arises from coupling to the four adjacent protons on the azetidine ring and the two protons on the bromomethyl group. The extreme sensitivity of ¹⁹F NMR to the local electronic environment makes it an excellent tool for confirming successful fluorination and subsequent reaction.[15]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~156 ppm: Carbonyl carbon of the Boc group.

-

δ ~92 ppm (d, JCF ≈ 210 Hz): The quaternary carbon bearing the fluorine atom. The large one-bond carbon-fluorine coupling constant is definitive proof of the C-F bond.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~58 ppm (d, JCF ≈ 25 Hz): Methylene carbons of the azetidine ring.

-

δ ~35 ppm (d, JCF ≈ 20 Hz): Bromomethyl carbon (-CH₂Br).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

-

ESI-MS: Look for the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1), the mass spectrum will exhibit a characteristic pair of peaks (M+H)⁺ and (M+H+2)⁺ with nearly equal intensity, which is a hallmark of a monobrominated compound.

Conclusion

This guide details a reliable and efficient protocol for the synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate. The use of the Appel reaction ensures mild conditions, preserving the integrity of the acid-labile Boc-protecting group and delivering the product in high yield. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results. This versatile fluorinated building block is a valuable tool for medicinal chemists, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors).

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society.

-

Appel reaction. Wikipedia. [Link]

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

-

Appel Reaction. Organic Chemistry Portal. [Link]

- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH). [Link]

-

Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

-

The Appel Reaction. YouTube. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. McMaster University. [Link]

-

bromoazidation. ResearchGate. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Appel Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgsyn.org [orgsyn.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. colorado.edu [colorado.edu]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to Boc-protected 3-fluoro-3-(bromomethyl)azetidine: A Keystone Building Block for Novel Therapeutics

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate, a highly valuable building block for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of a fluorinated, 3,3-disubstituted azetidine motif offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent structural rigidity and ability to introduce three-dimensionality can significantly enhance binding affinity and metabolic stability while improving aqueous solubility compared to their carbocyclic or larger heterocyclic counterparts.[1]

The introduction of a fluorine atom at the 3-position of the azetidine ring further enhances its utility. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[3] The subject of this guide, Boc-protected 3-fluoro-3-(bromomethyl)azetidine, combines these advantageous features with a reactive bromomethyl handle, making it a versatile intermediate for the synthesis of novel and complex molecular architectures.[4]

Physicochemical Properties: A Comparative Analysis

| Property | tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (Precursor)[5] | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Non-fluorinated Analog)[6] | tert-Butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate (Target Compound - Predicted ) |

| Molecular Formula | C₉H₁₆FNO₃ | C₉H₁₆BrNO₂ | C₉H₁₆BrFNO₂ |

| Molecular Weight | 205.23 g/mol | 250.13 g/mol | 268.12 g/mol |

| Appearance | Not Specified | Off-White Solid[6] | Likely a solid or high-boiling liquid |

| Melting Point | Not Specified | 38-40°C[6] | Likely a low-melting solid |

| Boiling Point | Not Specified | 281.2±13.0 °C (Predicted)[6] | Predicted to be similar to or slightly higher than the non-fluorinated analog |

| Solubility | Not Specified | Sparingly soluble in water (0.83 g/L at 25°C)[6] | Expected to have low water solubility |

| pKa | Not Specified | -2.33±0.40 (Predicted)[6] | The presence of fluorine may slightly alter the pKa |

| Storage | Not Specified | Store under inert gas (nitrogen or Argon) at 2-8°C[6] | Recommended to store under inert atmosphere at refrigerated temperatures |

Note: The properties for the target compound are estimations based on the provided data for related molecules and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate is anticipated to proceed from its corresponding hydroxymethyl precursor. The conversion of a tertiary alcohol to a bromide can be challenging due to steric hindrance and the potential for competing elimination reactions.[7][8] A plausible and commonly employed method for this transformation is the Appel reaction.[1][2][9]

Proposed Synthetic Protocol: Appel Reaction

The Appel reaction facilitates the conversion of alcohols to alkyl halides under mild conditions using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄).[1][9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via the Appel reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 3-fluoro-3-(bromomethyl)azetidine-1-carboxylate.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as triphenylphosphine and the phosphonium intermediates are sensitive to moisture.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Slow Addition at 0 °C: This controls the initial exothermic reaction between triphenylphosphine and carbon tetrabromide.

-

Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of degradation products.

-

Purification: Chromatographic purification is necessary to remove the triphenylphosphine oxide byproduct and any unreacted starting material.

Reactivity and Applications in Drug Discovery

The title compound is a versatile intermediate for introducing the 3-fluoro-3-substituted azetidine moiety into a wide range of molecules. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carbanions. This allows for the construction of diverse chemical libraries for high-throughput screening.

The presence of the Boc-protecting group allows for the stable handling and functionalization of the molecule. This group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further elaborated through acylation, alkylation, or reductive amination.

Potential Therapeutic Applications:

The incorporation of the 3-fluoro-3-(substituted-methyl)azetidine scaffold has been explored in various therapeutic areas, including but not limited to:

-

Oncology: As modifiers of kinase inhibitors or other anti-cancer agents to improve their pharmacokinetic profiles.

-

Neuroscience: In the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

-

Infectious Diseases: As a component of novel antibacterial and antiviral agents.

Handling and Storage

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container under an inert atmosphere.[6]

-

Keep in a cool, dry, and well-ventilated area.[10]

-

Recommended storage temperature is 2-8°C.[6]

Conclusion

Boc-protected 3-fluoro-3-(bromomethyl)azetidine is a valuable and versatile building block in medicinal chemistry. Its unique combination of a strained ring system, a fluorine substituent, and a reactive handle makes it an attractive scaffold for the design of next-generation therapeutics with enhanced properties. The synthetic route and physicochemical insights provided in this guide aim to facilitate its broader application in drug discovery and development.

References

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks for Innovation: The Case of 1-Boc-3-(bromomethyl)azetidine. Retrieved from [Link]

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 1126650-66-5|tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

- 9. name-reaction.com [name-reaction.com]

- 10. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Spectroscopic Data of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate: A Critical Analysis for Researchers

Introduction: The Significance of a Fluorinated Azetidine Building Block

tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a key heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its rigid four-membered azetidine core, coupled with the strategic placement of a fluorine atom and a reactive bromomethyl group, makes it a valuable scaffold for introducing unique conformational constraints and improving the metabolic stability and pharmacokinetic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection in subsequent reaction steps.

A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its effective utilization. Spectroscopic data (NMR, IR, and MS) serves as the fingerprint of the compound, enabling researchers to:

-

Confirm its identity and purity: Ensuring the correct molecule has been synthesized is the foundation of any subsequent research.

-

Elucidate its three-dimensional structure: Spectroscopic techniques provide insights into the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets.

-

Monitor reaction progress: Following the appearance of characteristic signals or the disappearance of reactant signals allows for the optimization of synthetic protocols.

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, grounded in the fundamental principles of each analytical technique and supported by data from structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate presents several key features that will manifest in its various spectra.

Figure 1. Chemical structure of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all signals, a suite of two-dimensional NMR experiments would be performed to establish proton-proton, proton-carbon, and long-range proton-carbon correlations.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the bromomethyl group, and the tert-butyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| tert-Butyl (9H) | 1.4 - 1.6 | Singlet (s) | N/A |

| Azetidine CH₂ (2H) | 3.8 - 4.5 | Doublet of Doublets (dd) or Multiplet (m) | Geminal and Vicinal Couplings |

| Azetidine CH₂ (2H) | 3.8 - 4.5 | Doublet of Doublets (dd) or Multiplet (m) | Geminal and Vicinal Couplings |

| Bromomethyl CH₂ (2H) | 3.6 - 4.0 | Doublet (d) | ²JHF |

In-depth Interpretation:

-

The nine protons of the Boc group are chemically equivalent and will appear as a sharp singlet, typically in the upfield region of the spectrum.

-

The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. They will likely appear as complex multiplets or distinct doublets of doublets in the range of 3.8-4.5 ppm. The geminal coupling between protons on the same carbon and vicinal coupling to protons on adjacent carbons will contribute to this complexity.

-

The two protons of the bromomethyl group are also diastereotopic and will exhibit a doublet due to coupling with the neighboring fluorine atom (²JHF). The electronegativity of the bromine atom will shift this signal downfield.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹H-coupled spectrum) |

| tert-Butyl (CH₃)₃ | 28 - 30 | Quartet (q) |

| tert-Butyl (C) | 80 - 82 | Singlet (s) |

| Azetidine CH₂ | 50 - 60 | Triplet (t) |

| Azetidine C-F | 90 - 100 (split by F) | Doublet (d) |

| Bromomethyl CH₂ | 35 - 45 (split by F) | Doublet of Triplets (dt) |

| Carbonyl (C=O) | 155 - 160 | Singlet (s) |

In-depth Interpretation:

-

The Boc group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon.

-

The carbons of the azetidine ring will be influenced by the attached functional groups. The carbon atom bonded to the fluorine (C3) will be significantly downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (150-250 Hz).

-

The bromomethyl carbon will also be split by the fluorine atom due to two-bond coupling (²JCF).

-

The carbonyl carbon of the carbamate will appear in the typical downfield region for this functional group.

¹⁹F NMR Spectroscopy: Fluorine as a Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Azetidine C-F | -180 to -220 | Triplet of Triplets (tt) or complex multiplet | ²JFH, ³JFH |

In-depth Interpretation:

-

The single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum. Its chemical shift will be dependent on the solvent and referencing standard (commonly CFCl₃).

-

The multiplicity of the fluorine signal will be a result of coupling to the protons on the adjacent bromomethyl group (²JFH) and the protons on the azetidine ring (³JFH). This will likely result in a complex multiplet, the analysis of which can provide valuable conformational information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (carbamate) | 1680 - 1720 | Strong |

| C-N stretch | 1150 - 1250 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

In-depth Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the Boc-carbamate, expected in the region of 1680-1720 cm⁻¹.

-

The presence of the C-F bond will be confirmed by a strong absorption band in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

The C-Br stretch will appear at a lower wavenumber, in the 500-600 cm⁻¹ range.

-

The various C-H stretching and bending vibrations of the alkyl groups will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, as it is likely to minimize fragmentation in the ion source.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, collision-induced dissociation (CID) would be performed on the protonated molecular ion.

Expected Mass Spectrum

-

Molecular Ion: The molecular weight of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is 268.12 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The protonated molecule [M+H]⁺ would be observed at m/z 268 and 270.

-

Fragmentation Pattern: The Boc group is known to be labile under mass spectrometry conditions. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

Navigating the Synthesis and Supply of a Key Fluorinated Building Block: A Technical Guide to tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. Within this landscape, strained four-membered rings, particularly azetidines, have garnered significant attention as valuable bioisosteres and rigid scaffolds. The confluence of these two strategies is embodied in molecules like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS No. 1374658-83-9), a highly functionalized building block poised for a pivotal role in the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, key suppliers, and critical technical considerations for its use in research and drug discovery.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this reagent is paramount for its successful application.

| Property | Value |

| Chemical Name | tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate |

| CAS Number | 1374658-83-9 |

| Molecular Formula | C₉H₁₅BrFNO₂ |

| Molecular Weight | 268.12 g/mol |

| Canonical SMILES | C1(C(N(C1)C(=O)OC(C)(C)C)F)CBr |

| InChI Key | XBEPSYXHSSWJFY-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Commercial Availability and Key Suppliers

Our investigation indicates that tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is available from a select number of specialized chemical suppliers. Researchers should note that this is a specialty reagent and may not be consistently stocked in large quantities. Lead times and availability should be confirmed directly with the suppliers.

Identified Potential Suppliers:

It is crucial for researchers to request a certificate of analysis (CoA) from any potential supplier to verify the purity, identity, and specifications of the compound before purchase. The CoA will provide critical data on the analytical methods used for quality control, such as NMR spectroscopy and HPLC, ensuring the material meets the requirements of the intended application.

Synthesis and Mechanistic Considerations

While detailed, step-by-step industrial synthesis protocols are often proprietary, the academic literature provides insights into the probable synthetic strategies for constructing such a functionalized azetidine ring. The synthesis of 3-substituted azetidines often involves multi-step sequences. For a molecule with the complexity of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, a plausible synthetic route would likely involve the initial construction of a suitably protected 3-fluoroazetidine precursor, followed by the introduction of the bromomethyl group.

A general conceptual workflow for the synthesis of functionalized azetidines is outlined below.

Caption: Conceptual synthetic workflow for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate.

The introduction of the fluorine atom at the 3-position is a key step and can be challenging. It often requires specialized fluorinating reagents and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The subsequent bromomethylation would likely proceed from a precursor containing a hydroxymethyl or a similar functional group at the 3-position.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate make it a highly attractive building block for medicinal chemists.

-

Introduction of a Fluorinated Scaffold: The 3-fluoroazetidine core can be used to introduce a rigid, polar, and metabolically stable scaffold into a drug candidate. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

-

Versatile Electrophilic Handle: The bromomethyl group serves as a potent electrophile, enabling a wide range of synthetic transformations. This allows for the covalent attachment of the azetidine moiety to various nucleophilic groups in other molecules.

-

Use in PROTACs and Covalent Inhibitors: The reactivity of the bromomethyl group makes this building block particularly suitable for the synthesis of targeted protein degraders (PROTACs) and covalent inhibitors. The azetidine can serve as a linker component or as part of the ligand that binds to the target protein or an E3 ligase.

The workflow for utilizing this building block in a drug discovery context is depicted below.

Caption: General reaction scheme for the utilization of the title compound in synthesis.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate was not publicly available at the time of this review, general safety precautions for handling structurally related alkylating agents and fluorinated compounds should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Storage:

-

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers suggest refrigerated storage (2-8°C).

Researchers must consult the supplier-provided SDS for specific and detailed safety information before handling this compound.

Conclusion

tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate is a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its commercial availability through specialized suppliers opens up opportunities for the synthesis of novel compounds with potentially improved pharmacological profiles. A thorough understanding of its chemical properties, careful sourcing from reputable suppliers, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. As the demand for sophisticated fluorinated scaffolds continues to grow, the importance of such reagents in the drug development pipeline is set to increase.

References

Please note that direct links to product pages are subject to change by the suppliers. It is recommended to search by CAS number on the supplier's website.

-

ChemBK. tert-Butyl3-(bromomethyl)-3-fluoroazetidine-1-carboxylate Shanghai Amole Biotechnology Co., Ltd.. [Link]

Sources

Topic: Ring Strain and Conformational Analysis of 3-Fluoroazetidine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain lends it a rigid, three-dimensional character that can precisely orient substituents for optimal interaction with biological targets, often improving ligand efficiency and potency.[1][2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[3][4] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile.[5][6][7] Fluorination can modulate pKa, enhance metabolic stability, and, critically, exert profound control over molecular conformation.[4][5]

This guide provides a detailed exploration of the synergy between these two powerful motifs: the 3-fluoroazetidine. We will dissect the fundamental principles of ring strain and puckering within the azetidine core, investigate the powerful stereoelectronic influence of the 3-fluoro substituent, and present detailed methodologies for the comprehensive conformational analysis of these derivatives. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to harness the unique conformational behavior of 3-fluoroazetidines for rational drug design.

Part 1: The Azetidine Core: A Balance of Strain and Flexibility

The chemical behavior and conformational landscape of azetidine are dominated by the concept of ring strain. This instability arises from the deviation of bond angles from their ideal values and is a composite of three factors: angle strain, torsional strain, and steric strain.[8][9][10]

-

Angle Strain (Baeyer Strain): In a hypothetical planar azetidine, the internal C-C-C and C-N-C bond angles would be forced to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression of bond angles is a primary contributor to the high energy of the ring system.[8][9]

-

Torsional Strain (Pitzer Strain): A planar conformation would also force the hydrogen atoms on adjacent carbons into a fully eclipsed arrangement, creating unfavorable electronic repulsion and further increasing the ring's energy.[9][10]

To relieve this torsional strain, the azetidine ring is not planar. Instead, it adopts a dynamic, puckered conformation . This puckering is characterized by one atom deviating from the plane formed by the other three. This equilibrium is a defining feature of the azetidine ring's structure.[11] A secondary conformational process is the rapid pyramidal inversion at the nitrogen atom, which also influences the orientation of N-substituents.[12]

The degree of this puckering can be quantitatively described using Cremer-Pople parameters, which define a puckering amplitude (q) and a phase angle (φ), providing a precise conformational description.[13][14] Understanding this intrinsic puckering is the first step toward appreciating the profound influence of a substituent like fluorine.

Part 2: The Decisive Influence of the 3-Fluoro Substituent

Introducing a fluorine atom at the C3 position fundamentally alters the conformational equilibrium of the azetidine ring. This is not merely a steric effect; it is a powerful demonstration of stereoelectronics, where the spatial arrangement of orbitals dictates stability.

Stereoelectronic Control of Conformation

The high electronegativity of fluorine creates a highly polarized C-F bond with a low-lying antibonding orbital (σ*C-F). This orbital can accept electron density from neighboring orbitals, leading to stabilizing hyperconjugative interactions that dictate conformational preference.

-

The Gauche Effect: This principle describes the tendency of adjacent polar bonds, such as the C-N and C-F bonds in 3-fluoroazetidine, to favor a gauche (approximately 60° dihedral angle) rather than an anti-periplanar orientation.[6][15] This effect contributes significantly to the puckering bias.

-

Anomeric-like Hyperconjugation: The puckering of the ring can position the C-F bond anti-periplanar to adjacent C-H or C-C bonds. This alignment allows for stabilizing σ -> σ* hyperconjugation, where electron density from a C-H or C-C bonding orbital is donated into the low-energy σ*C-F orbital.[15][16] This interaction is analogous to the well-known anomeric effect in carbohydrate chemistry and can strongly favor a conformation where the fluorine atom occupies a pseudo-axial position.[17]

-

Charge-Dipole Interactions: Computational studies have revealed another important factor: a favorable interaction between the C-F bond dipole and a positively charged nitrogen atom (in protonated or quaternary azetidinium salts).[18] This electrostatic attraction can invert the ring pucker to bring the fluorine atom closer to the nitrogen, a phenomenon that has significant implications for receptor binding where the azetidine nitrogen is often protonated.[18]

Impact on Physicochemical Properties

Beyond conformation, the 3-fluoro substituent has predictable and valuable effects on key molecular properties:

| Property | Effect of 3-Fluoro Substitution | Rationale & Significance in Drug Design |

| Basicity (pKa) | Lowers the pKa of the azetidine nitrogen. | The strongly electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making its lone pair less available for protonation.[6][7] This is crucial for modulating the ionization state of a drug at physiological pH, which affects solubility, cell permeability, and target engagement.[1] |

| Lipophilicity (LogP) | Generally increases lipophilicity. | Replacing a C-H bond with a C-F bond typically increases the molecule's LogP.[5][6] This can be used to enhance membrane permeability and oral bioavailability, but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and non-specific binding. |

| Metabolic Stability | Can block sites of metabolism. | The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can significantly increase a drug's half-life.[4][6] |

Part 3: A Practical Guide to Conformational Analysis

A robust conformational analysis combines experimental techniques, primarily NMR spectroscopy, with computational modeling. This dual approach allows for the validation of theoretical models with solution-state data, providing a high-confidence picture of the molecule's behavior.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining the solution-state conformation of 3-fluoroazetidine derivatives.

Core Principles:

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two nuclei separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. For 3-fluoroazetidines, ³JHH values for the protons on C2, C3, and C4 provide direct insight into the degree of ring puckering.[19]

-

Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipole-dipole interactions between protons that are close to each other (< 5 Å). NOESY or ROESY experiments can definitively establish the relative orientation of substituents (e.g., pseudo-axial vs. pseudo-equatorial).[19]

-

¹⁹F NMR: The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment. Changes in conformation that alter the orientation of the C-F bond relative to the rest of the molecule will result in measurable changes in the ¹⁹F chemical shift.

Experimental Protocol: NMR-Based Conformational Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of the 3-fluoroazetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformation, so it should ideally mimic the environment of interest (e.g., aprotic vs. protic). b. Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filter if necessary.

2. Data Acquisition: a. Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances. b. Acquire a 1D ¹⁹F NMR spectrum (or ¹H-coupled ¹⁹F spectrum). c. Acquire a two-dimensional (2D) ¹H-¹H COSY spectrum to establish proton-proton connectivity and aid in resonance assignment. d. Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. Use a mixing time appropriate for small molecules (typically 300-800 ms for NOESY). ROESY is often preferred for molecules of this size to avoid zero-crossing issues. e. If necessary, acquire ¹H-¹³C (HSQC/HMBC) and ¹H-¹⁹F (HOESY) spectra for complete assignment and further conformational insights.

3. Data Analysis: a. Assign Resonances: Use the COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C signals. b. Extract Coupling Constants: From the high-resolution 1D ¹H spectrum, measure the vicinal (³JHH) coupling constants between the protons on the azetidine ring. c. Analyze NOEs: In the NOESY/ROESY spectrum, identify key cross-peaks. For example, a strong NOE between the proton at C3 and a pseudo-axial proton at C2 would support a pseudo-equatorial orientation for the fluorine, and vice-versa. d. Integrate Findings: Combine the coupling constant data (dihedral angles) and NOE data (spatial proximity) to build a self-consistent 3D model of the predominant solution-state conformation.

Methodology 2: Computational Modeling

Computational chemistry provides invaluable insight into the energetics of different conformations and helps rationalize the experimental NMR data.[20][21]

Core Principles:

-

Potential Energy Surface Scan: This involves systematically rotating a key dihedral angle (e.g., the N1-C2-C3-C4 angle) and calculating the relative energy at each step. This maps out the energy landscape and identifies low-energy puckered states.

-

Geometry Optimization: Starting from an initial guess, the algorithm finds the lowest energy geometry for a given conformer. This provides precise bond lengths, angles, and dihedral angles.

-

NMR Parameter Prediction: After geometry optimization, properties like NMR chemical shifts and coupling constants can be calculated and compared directly with experimental values for validation.

Experimental Protocol: Computational Conformational Analysis

1. Structure Preparation: a. Build the 3-fluoroazetidine derivative using a molecular editor (e.g., Avogadro, GaussView). b. Perform an initial, low-level molecular mechanics (e.g., MMFF94) conformational search to identify a range of possible low-energy conformers.

2. High-Level Calculations (using Gaussian, ORCA, etc.): a. For each low-energy conformer identified in step 1, perform a full geometry optimization using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is a common and robust choice. Include a solvent model (e.g., PCM, SMD) that matches the experimental conditions. b. After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

3. Data Analysis: a. Compare Energies: Compare the relative Gibbs free energies of the optimized conformers to determine the most stable puckered state and calculate the Boltzmann population of each conformer at the experimental temperature. b. Geometric Analysis: Analyze the key dihedral angles of the lowest-energy conformer and compare them to the angles inferred from the experimental ³JHH values. c. (Optional) NMR Prediction: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized conformers to predict ¹H and ¹³C chemical shifts and coupling constants. Compare these predicted values with the experimental data to further validate the conformational model.

Visualizing the Process: A Combined Analytical Workflow

The most powerful approach integrates both techniques. The diagram below illustrates a self-validating workflow for robust conformational analysis.

Caption: Integrated workflow for conformational analysis.

Visualizing the Conformation: Azetidine Puckering

The dynamic equilibrium of the azetidine ring is biased by the 3-fluoro substituent, favoring the conformer that maximizes stabilizing stereoelectronic interactions.

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.smu.edu [s3.smu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anomeric effect - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide: Fluorinated Azetidines as Building Blocks in Medicinal Chemistry

<Senior Application Scientist >

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2][4] When this potent element is combined with strained ring systems like azetidine, novel chemical space is unlocked, offering solutions to long-standing challenges in drug development. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their ability to impart desirable properties such as improved metabolic stability, enhanced aqueous solubility, and structural rigidity.[5] This guide provides a comprehensive overview of fluorinated azetidines, delving into their synthesis, unique properties, and strategic applications as building blocks in the design of next-generation therapeutics.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its behavior in a biological system. These effects are multifaceted and stem from the fundamental properties of the fluorine atom and the carbon-fluorine bond.

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of nearby amine groups.[2] This is a critical parameter in drug design, as a lower pKa can lead to reduced off-target activity and improved oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[2][6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[2][7] Strategically placing fluorine atoms at metabolically vulnerable positions can block these pathways, thereby increasing the drug's half-life and duration of action.[2][7]

-

Increased Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][4][7] This modulation of lipophilicity is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased toxicity.

-

Conformational Control: The stereoselective incorporation of fluorine can influence the conformational preferences of a molecule.[1][8] This can be leveraged to lock a drug candidate into its bioactive conformation, leading to improved potency and selectivity for its target.[1][8]

-

Bioisosteric Replacement: Fluorinated groups can serve as bioisosteres for other functional groups.[9][10][11] For instance, a difluoromethylene group (CF2) can act as a bioisostere for an ether oxygen or a carbonyl group, offering altered electronic properties and metabolic stability while maintaining a similar spatial arrangement.[5][12]

The Azetidine Scaffold: A Privileged Motif

Saturated heterocycles are prevalent in approved drugs, and in recent years, azetidines have emerged as particularly attractive building blocks.[5][13] Their strained four-membered ring system imparts a degree of conformational rigidity that can be advantageous for target binding. Furthermore, the azetidine ring can serve as a versatile scaffold for introducing substituents with well-defined three-dimensional orientations.

When combined, the unique properties of fluorine and the azetidine scaffold create a powerful synergy, offering medicinal chemists a robust platform for optimizing drug candidates.

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines requires specialized methodologies to introduce the fluorine atom(s) onto the strained four-membered ring. Several key strategies have been developed, each with its own advantages and limitations.

Synthesis of 3-Fluoroazetidines

One common approach to synthesizing 3-fluoroazetidines involves the fluorination of 3-hydroxyazetidines using reagents like diethylaminosulfur trifluoride (DAST).[14]

Caption: General scheme for the synthesis of 3-fluoroazetidine.

Another method involves the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents such as Olah's reagent (a pyridine-hydrogen fluoride complex).[14]

Synthesis of 3,3-Difluoroazetidines

The synthesis of 3,3-difluoroazetidines often starts from 3-azetidinones, which are then treated with a fluorinating agent like DAST.[15] An alternative route involves a Reformatsky-type reaction using ethyl bromodifluoroacetate and an imine to form a difluoro-β-lactam, which is subsequently reduced.[15]

Synthesis of 2-(Trifluoromethyl)azetidines

The synthesis of azetidines bearing a trifluoromethyl group at the 2-position can be achieved through various routes, including the ring-expansion of trifluoromethyl-substituted aziridines or the cyclization of β-amino-β-trifluoromethyl esters. A more recent approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.

Physicochemical Properties of Fluorinated Azetidines

The introduction of fluorine onto the azetidine ring has a predictable and significant impact on its key physicochemical properties.

| Property | Effect of Fluorination | Rationale |

| Basicity (pKa) | Decreased | The strong inductive electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it less basic.[16] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[16] |

| Lipophilicity (LogP) | Generally Increased | Fluorine is more lipophilic than hydrogen. However, the overall effect on LogP can be complex and is influenced by the specific substitution pattern and the molecule's conformation.[16] |

| Conformation | Influenced by C-F···N+ interactions | The puckering of the azetidine ring can be influenced by electrostatic interactions between the partially negative fluorine and the partially positive nitrogen atom in its protonated state.[8] |

| Metabolic Stability | Increased | The C-F bond is highly resistant to enzymatic cleavage, leading to improved metabolic stability.[2][7] |

Applications in Medicinal Chemistry: Case Studies

The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug discovery programs across different therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated azetidines have shown significant promise as components of DPP-IV inhibitors for the treatment of type 2 diabetes.[15][17] In a study of cyclohexylglycine amides, those containing fluorinated azetidine moieties displayed unexpectedly potent activity.[17] The fluorine atoms likely contribute to improved binding affinity and favorable pharmacokinetic properties.

Cannabinoid Receptor Modulators

The azetidine ring, particularly when fluorinated, has been utilized as a key structural element in the design of cannabinoid receptor modulators. The conformational constraint and altered basicity provided by the fluorinated azetidine can lead to improved selectivity and a better side-effect profile.

Bioisosteric Replacement Strategies

Fluorinated azetidines can serve as effective bioisosteres for other functional groups, a strategy that has been successfully employed in drug design.[5][9]

Caption: Bioisosteric replacement with fluorinated azetidines.

For example, replacing a gem-dimethyl group with a 3,3-difluoroazetidine can maintain a similar steric profile while introducing polarity and reducing lipophilicity. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoroazetidines via Fluorination of 3-Hydroxyazetidines

Materials:

-

N-protected 3-hydroxyazetidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected 3-hydroxyazetidine in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (typically 1.1-1.5 equivalents) to the cooled solution via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-protected 3-fluoroazetidine.

-

If necessary, deprotect the nitrogen to yield the final 3-fluoroazetidine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and 19F NMR, as well as mass spectrometry, to verify the presence of the fluorine atom and the integrity of the azetidine ring.

Conclusion and Future Perspectives

Fluorinated azetidines have firmly established themselves as valuable and versatile building blocks in modern medicinal chemistry. Their unique combination of properties, including modulated basicity, enhanced metabolic stability, and conformational rigidity, provides a powerful toolkit for addressing common challenges in drug design. As synthetic methodologies for accessing these scaffolds continue to advance, we can expect to see their even wider application in the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of the rich chemical space offered by fluorinated azetidines holds great promise for the future of drug discovery.

References

- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.

- National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- ACS Publications. Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry.

- Synthesis of 3,3-Difluoroazetidines.

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Full article: The role of fluorine in medicinal chemistry.

- Chemistry World.

- ResearchGate.

- National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC.

-

ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[11].

- Google Patents.

- ResearchGate. Examples of azetidine‐based bioisosters | Download Scientific Diagram.

- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.

- ResearchGate.

- Semantic Scholar. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.

- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- RSC Advances (RSC Publishing). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.

- ResearchGate. Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.

- Cambridge MedChem Consulting. Bioisosteric Replacements.

- ResearchGate. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles.

- Bioisosteres of Common Functional Groups.

- ChemRxiv | Cambridge Open Engage. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Biological and Medicinal Chemistry.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Fisher Scientific. Azetidines.

- PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.

- ChemScene. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride.

- MDPI.

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

- ACS Publications. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives | The Journal of Organic Chemistry.

- Organic Chemistry Portal. Azetidine synthesis.

- National Institutes of Health. Recent Advances on Fluorine Chemistry - PMC.

- Sigma-Aldrich. 3-Fluoroazetidine hydrochloride | 617718-46-4.

- ACS Publications. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of the tert-butoxycarbonyl (Boc) Protecting Group on the Azetidine Ring

<_Step_2>

Introduction

In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are privileged scaffolds. Among these, the azetidine ring, a four-membered heterocycle, has garnered significant interest.[1][2] Its unique, strained ring system offers a rigid conformational constraint that can be advantageous for ligand-protein interactions.[1][2] However, this inherent ring strain also introduces specific chemical stability challenges.[1][2][3] Protecting the azetidine nitrogen is often a crucial step in multi-step syntheses to prevent its basicity and nucleophilicity from interfering with subsequent reactions.[4]

The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, prized for its stability across a wide array of chemical conditions and its facile removal under acidic protocols.[5][6][7][8] This guide provides an in-depth technical analysis of the stability of the N-Boc-azetidine moiety. We will explore its behavior under various chemical environments, detail the mechanisms of its cleavage, and provide field-proven protocols for its strategic removal, paying special attention to the challenges and opportunities presented by the strained azetidine ring.

The N-Boc-Azetidine Moiety: A Structural and Stability Overview

The stability of the Boc group is intrinsically linked to the stability of the tert-butyl cation, which is formed during its acid-catalyzed cleavage.[5][6][9] When attached to an azetidine, the electronic and steric environment of the nitrogen atom is altered compared to acyclic or larger ring systems. The azetidine ring's strain (approx. 25.4 kcal/mol) makes it more susceptible to ring-opening reactions than pyrrolidines or piperidines, especially under harsh conditions.[1]

Protecting the azetidine nitrogen with a Boc group effectively reduces the nitrogen's basicity and nucleophilicity.[4] This prevents protonation-induced ring-opening under moderately acidic conditions where the unprotected ring might be labile.[3][4] However, the conditions required for Boc deprotection must be carefully chosen to ensure selective cleavage of the N-C(O) bond without compromising the integrity of the four-membered ring.

Chemical Stability Profile of N-Boc-Azetidine

The utility of the Boc protecting group stems from its predictable stability profile, which allows for orthogonal protection strategies.[7]

Acidic Conditions: The Realm of Lability

The Boc group is fundamentally designed to be cleaved under acidic conditions.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form an unstable carbamic acid, which then rapidly decarboxylates to release the free amine.[5][6][10][11]

For N-Boc-azetidine, this process must be managed to avoid acid-mediated ring cleavage. While the Boc group offers protection against protonation-induced ring-opening, the strong acids used for its removal can themselves promote this undesired side reaction.[4] The key is to use conditions that are strong enough to cleave the Boc group efficiently but mild enough to preserve the azetidine ring. Fortunately, studies have shown that acidic deprotection of N-Boc-azetidine can be achieved without ring-opening under carefully controlled conditions.[12][13]

Common reagents for Boc deprotection include:

-

Trifluoroacetic Acid (TFA): A mixture of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method.[5][7][10] It is highly effective, and the volatility of both TFA and DCM simplifies work-up.[10]

-

Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[14] 4M HCl in dioxane is a standard reagent for this transformation.[14]

-

Lewis Acids: Various Lewis acids (e.g., TMSI, BF3·OEt2, SnCl4) can also effect Boc removal, sometimes under milder conditions than Brønsted acids.[15]

The choice of acid and solvent can significantly impact the outcome, especially when other acid-sensitive functional groups are present in the molecule.[16]

Basic and Nucleophilic Conditions: A Bastion of Stability

A major advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[6][8] It is resistant to hydrolysis by aqueous bases (e.g., NaOH, K2CO3) and amines (e.g., piperidine, triethylamine), which allows it to be used orthogonally with base-labile protecting groups like Fmoc.[7] This stability is attributed to the steric hindrance of the tert-butyl group and the decreased electrophilicity of the carbonyl carbon due to electron donation from the adjacent nitrogen atom.[17]

Reductive Conditions: General Robustness

N-Boc-azetidine is generally stable under conditions of catalytic hydrogenation (e.g., H2, Pd/C).[8] This makes it compatible with the removal of other protecting groups, such as the carboxybenzyl (Cbz) group, which is readily cleaved by hydrogenolysis. This orthogonality is a cornerstone of many synthetic strategies.[7][8]

Thermal Stability

While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, a process known as thermolysis.[15][18] This is typically less controlled than acid-catalyzed deprotection and often requires temperatures well above 100°C.[15] For most standard laboratory procedures, thermal lability of the Boc group on an azetidine ring is not a primary concern.

Data Summary: Stability Profile

| Condition Category | Reagent/Condition | Stability of N-Boc-Azetidine | Notes |

| Strong Acid | TFA (20-50% in DCM), 4M HCl in Dioxane | Labile | Standard deprotection conditions. Reaction is typically fast (30 min - 4h).[5][10][14] |

| Mild Acid | Aqueous Acetic Acid | Generally Stable | Stability is substrate-dependent; prolonged exposure may lead to slow cleavage. |

| Lewis Acid | TMSI, BF3·OEt2, SnCl4 | Labile | Provides an alternative to Brønsted acids for deprotection.[15] |

| Strong Base | NaOH, KOH (aq.) | Stable | The carbamate is resistant to basic hydrolysis.[17] |

| Amine Bases | Piperidine, Triethylamine | Stable | Allows for orthogonal deprotection of Fmoc groups.[7] |

| Nucleophiles | Hydrazine, Organometallics | Stable | Resistant to a wide range of common nucleophiles. |

| Hydrogenation | H₂, Pd/C | Stable | Orthogonal to Cbz and other hydrogenolysis-labile groups.[8] |

| Thermal | > 100 °C | Potentially Labile | Thermolysis can occur but requires high temperatures.[15] |

Visualizing Key Processes

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group is a well-understood E1 elimination pathway.